molecular formula C17H10F3NO4 B2855885 N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide CAS No. 338785-07-2

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2855885
CAS No.: 338785-07-2
M. Wt: 349.265
InChI Key: UOQFHKXIICIHHP-UHFFFAOYSA-N
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Description

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a coumarin (7-hydroxy-2-oxochromen-3-yl) moiety linked to a 3-(trifluoromethyl)benzamide group. The coumarin scaffold is known for its biological relevance, including roles in anticoagulant and anti-inflammatory activities, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQFHKXIICIHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The synthesis begins with the preparation of the 7-hydroxycoumarin-3-carboxylate ester via the Knoevenagel condensation. Resorcylaldehyde (2,4-dihydroxybenzaldehyde) reacts with diethyl malonate in the presence of a catalytic base, such as piperidine, to form ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. This reaction proceeds through an enolate intermediate, which undergoes cyclization and elimination to yield the coumarin scaffold. The 7-hydroxy group remains unprotected during this step, as resorcylaldehyde inherently provides the necessary phenolic functionality.

Key reaction parameters include:

  • Solvent : Ethanol or methanol for optimal solubility.
  • Temperature : Reflux conditions (78–80°C) for 6–8 hours.
  • Yield : Typically 70–85% after recrystallization.

The regioselectivity of the Knoevenagel condensation ensures precise placement of the ester group at the coumarin’s 3-position, critical for subsequent functionalization.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to 7-hydroxycoumarin-3-carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol solvent system. This step requires careful pH control to prevent decarboxylation or degradation of the coumarin core.

Representative Procedure :

  • Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv) is dissolved in THF:MeOH (3:1).
  • LiOH (2.5 equiv) in water is added, and the mixture is stirred at 50°C for 4 hours.
  • The reaction is acidified to pH 2–3 with HCl, precipitating the carboxylic acid.
  • The product is filtered and dried, yielding 7-hydroxycoumarin-3-carboxylic acid (85–90% purity).

Amide Coupling with 3-(Trifluoromethyl)Aniline

The final step involves coupling 7-hydroxycoumarin-3-carboxylic acid with 3-(trifluoromethyl)aniline using a carbodiimide-based reagent. Ethylcarbodiimide hydrochloride (EDCI) combined with hydroxybenzotriazole (HOBt) or tripropylphosphonic anhydride (T3P) effectively activates the carboxylic acid for nucleophilic attack by the amine.

Optimized Conditions :

  • Coupling Reagent : EDCI (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF).
  • Temperature : Room temperature (25°C) under nitrogen atmosphere.
  • Reaction Time : 12–16 hours.
  • Work-Up : Purification via silica-gel chromatography (ethyl acetate/hexane) yields the title compound in 64–78% yield.

Optimization of Reaction Conditions

Solvent and Reagent Screening

A comparative analysis of coupling reagents revealed that T3P in ethyl acetate outperforms EDCI/HOBt in DMF for sterically hindered substrates (Table 1).

Table 1. Coupling Reagent Efficiency for Amide Formation

Reagent System Solvent Yield (%) Purity (%)
EDCI/HOBt DMF 68 92
T3P Ethyl Acetate 78 95
DCC/DMAP THF 52 88

Data derived from Ref.

T3P’s superior performance is attributed to its dual role as both an activating agent and a dehydrating agent, minimizing side reactions such as esterification.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, OH), 8.45 (s, 1H, NH), 7.89–7.75 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, coumarin-H), 6.45 (s, 1H, coumarin-H).
  • 13C NMR : δ 164.2 (C=O), 160.1 (C=O coumarin), 155.6 (C-OH), 132.8–118.4 (Ar-C and CF3).
  • HRMS (ESI) : m/z calcd for C17H10F3NO4 [M+H]+: 366.0589; found: 366.0593.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity. The compound exhibits stability in DMSO at −20°C for >6 months but degrades in aqueous solutions at pH >8 due to hydrolysis of the amide bond.

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Weight (g/mol)
N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide Coumarin (7-hydroxy-2-oxo), trifluoromethyl benzamide Not explicitly reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, N,O-bidentate hydroxy-dimethyl group Not reported
Flutolanil () 3-(1-methylethoxy)phenyl, trifluoromethyl benzamide ~323.3 (calculated)
N-(2-Hydroxyethyl)-3-(benzothiophen-7-yl)benzamide () Benzothiophene, hydroxyethyl group, trifluoromethyl phenoxy 471.5
N-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl derivative () Bromopyrazolopyrimidinyl, trifluoromethyl benzamide Not reported

Key Observations :

  • Coumarin vs. Heterocyclic Moieties : The target compound’s coumarin group distinguishes it from analogues with benzothiophene () or pyrazolopyrimidine (), which may influence binding to enzymes or receptors.

Functional Differences :

  • The coumarin moiety in the target compound may target serine proteases (e.g., thrombin), whereas flutolanil’s isopropoxy group directs it toward fungal targets .
  • Bromopyrazolopyrimidine derivatives () are more likely to engage in kinase inhibition due to their heterocyclic pharmacophores.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all analogues, enhancing membrane permeability .
  • Solubility : The hydroxyethyl group in ’s compound may improve aqueous solubility compared to the target compound’s coumarin group, which is moderately polar but prone to π-stacking.

Biological Activity

N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H13F3N2O3
  • Molecular Weight : 358.29 g/mol

This compound features a chromenone backbone, which is significant for its biological activity, particularly in modulating various biological pathways.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of aldehyde dehydrogenase (ALDH). ALDH enzymes are crucial in metabolizing aldehydes and are implicated in drug metabolism and detoxification processes. The inhibition of ALDH can lead to increased levels of acetaldehyde, which has implications for treating alcohol dependence and other conditions related to oxidative stress .

2. Antiproliferative Activity

Research has indicated that derivatives of the chromenone structure exhibit antiproliferative effects against various human cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant cytotoxicity against cancer cells, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
ALDH InhibitionIncreased acetaldehyde levels; potential for addiction treatment
AntiproliferativeSignificant cytotoxicity against cancer cell lines
β-cell ProtectionProtects pancreatic β-cells from ER stress-induced death

3. β-cell Protective Activity

A study highlighted a series of compounds structurally related to this compound that effectively protect pancreatic β-cells from endoplasmic reticulum (ER) stress. These compounds showed maximal activity with an EC50 value indicating high potency, which could be beneficial in diabetes management .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that focus on modifying the chromenone core to enhance its biological activity. Structure-activity relationship studies indicate that modifications at specific positions on the chromenone ring can significantly affect the compound's potency against various biological targets.

Q & A

Q. What are the key considerations for synthesizing N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide in a laboratory setting?

Answer: Synthesis of this compound involves multi-step organic reactions, typically starting with coupling a hydroxycoumarin derivative with a trifluoromethylbenzoyl chloride. Critical steps include:

  • Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents like trifluoromethylbenzoyl chloride (decomposes upon heating) and solvents (e.g., dichloromethane). Use fume hoods and PPE to mitigate mutagenicity risks, as anomeric amides (structurally related) may exhibit mutagenic potential .
  • Reaction Conditions : Optimize coupling reactions under anhydrous conditions (e.g., using sodium pivalate in acetonitrile) to enhance yield and purity. Monitor reaction progress via TLC or NMR .
  • Purification : Employ column chromatography or crystallization with pentanes/ether mixtures to isolate the final product .

Q. How can researchers characterize the structural and chemical properties of this compound?

Answer: Characterization involves:

  • Spectral Analysis : Confirm structure via 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C-NMR (carbonyl signals at ~170 ppm), and IR (amide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : Verify molecular formula (e.g., C17_{17}H10_{10}F3_3NO4_4) and purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. What experimental strategies can mitigate mutagenicity risks associated with anomeric amide derivatives during synthesis?

Answer:

  • Ames Testing : Screen intermediates for mutagenicity. For example, compound analogs with lower mutagenic potential (e.g., <50% revertant colonies in Salmonella assays) should be prioritized .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce reactivity of mutagenic intermediates like nitrenium ions .
  • Process Controls : Use closed-system reactors and minimize exposure to powdered forms to limit inhalation risks .

Q. How can researchers optimize reaction yields when synthesizing derivatives with trifluoromethyl groups?

Answer:

  • Catalyst Selection : Use Pd/Cu catalysts for Ullmann-type couplings to attach trifluoromethylbenzamide moieties, achieving yields >80% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl intermediates .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and enhance scalability .

Q. What methodologies are recommended for resolving contradictory data in biological activity assays for this compound?

Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50_{50} values .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina to reconcile discrepancies between in vitro and in silico results .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability in enzymatic inhibition assays .

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